Taurolithocholic acid sodium salt

Vue d'ensemble

Description

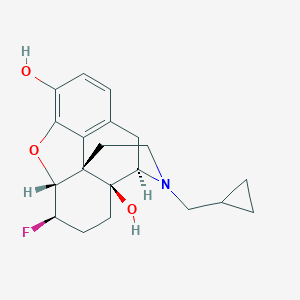

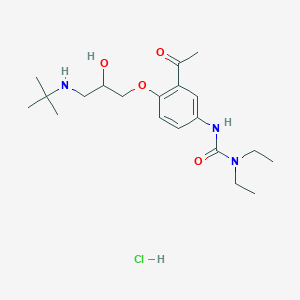

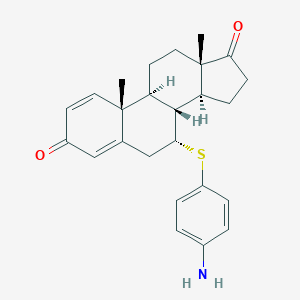

Taurolithocholic acid sodium salt is a potent cholestatic agent and a potent Ca2+ agonist . It is a taurine-conjugated form of the secondary bile acid lithocholic acid .

Molecular Structure Analysis

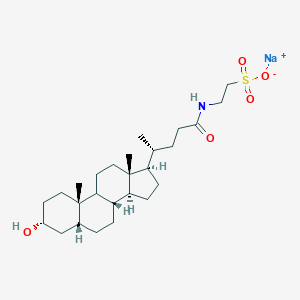

The molecular formula of Taurolithocholic acid sodium salt is C26H44NO5S . The formal name is 2- [ [ (3α,5β)-3-hydroxy-24-oxocholan-24-yl]amino]-ethanesulfonic acid, monosodium salt .Physical And Chemical Properties Analysis

Taurolithocholic acid sodium salt is a white to off-white crystalline solid . It has a molecular weight of 505.7 . It is soluble in DMF (25 mg/ml), DMSO (20 mg/ml), Ethanol (1 mg/ml), and PBS (pH 7.2, 1 mg/ml) .Applications De Recherche Scientifique

Lipidomics Research

Taurolithocholic acid sodium salt is used in lipidomics research . Lipidomics is a branch of metabolomics where researchers study the lipid profiles in cells, tissues, or organisms, and how these profiles change in response to specific interventions or diseases .

Bile Acid Synthesis/Metabolism

Taurolithocholic acid sodium salt is used in investigations into bile acid synthesis and metabolism . Bile acids are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins in the small intestine .

Disease Linkage Studies

This compound is used in disease linkage studies . Researchers use it to understand the role of bile acids in various diseases, such as liver diseases, gastrointestinal disorders, metabolic syndrome, and others .

Biomarker Assessment

Taurolithocholic acid sodium salt is used in biomarker assessment . Biomarkers are measurable indicators of the severity or presence of some disease state. In this context, changes in the levels of this bile acid could indicate the presence or progression of certain diseases .

Electrophysiological Studies

This compound has been used to assess the electrophysiological effects of bile acids on pancreatic acinar cells . These studies can help understand the role of bile acids in pancreatic functions and diseases .

Apoptosis Studies

Taurolithocholic acid sodium salt is used in studies investigating the mechanisms underlying the inhibition of bile acid-induced apoptosis . Apoptosis, or programmed cell death, is a crucial process in various physiological and pathological conditions .

Mécanisme D'action

Target of Action

Taurolithocholic acid sodium salt is a bile acid derivative that primarily targets the gastrointestinal tract .

Mode of Action

The compound acts as a detergent , solubilizing fats for absorption in the gastrointestinal tract .

Biochemical Pathways

Taurolithocholic acid sodium salt is involved in various metabolic processes and signaling interactions . It plays a role in bile acid synthesis/metabolism, disease linkage, and biomarker assessment . It has been used to induce cholestasis in ex vivo and in vivo animal models of hepatocellular cholestasis .

Pharmacokinetics

It is known that serum levels of the compound increase approximately 5-fold within two hours during an oral lipid tolerance test in humans .

Result of Action

The molecular and cellular effects of Taurolithocholic acid sodium salt’s action include increased activity of caspase-3 and -7 in Hep3B cells . This suggests that the compound may play a role in apoptosis, a process of programmed cell death.

Action Environment

The action of Taurolithocholic acid sodium salt can be influenced by environmental factors. For instance, it has been used in a study to assess factors controlling the gastrointestinal adsorption of petroleum hydrocarbon residues . .

Safety and Hazards

Orientations Futures

While specific future directions are not mentioned in the search results, Taurolithocholic acid sodium salt continues to be a subject of research due to its role as a potent cholestatic agent and a potent Ca2+ agonist . It has been used to induce cholestasis in ex vivo and in vivo animal models of hepatocellular cholestasis .

Propriétés

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAERYJYXPRIDTO-HRHHVWJRSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701036211 | |

| Record name | Sodium taurolithocholate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6042-32-6 | |

| Record name | Sodium taurolithocholate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does taurolithocholic acid sodium salt contribute to tumor promotion in the rat stomach like other bile acids?

A: Contrary to several other bile acids, taurolithocholic acid sodium salt did not induce ornithine decarboxylase activity in the pyloric mucosa of the rat stomach. [] Ornithine decarboxylase activity is considered a marker for tumor promotion. This suggests that taurolithocholic acid sodium salt may not possess tumor-promoting activities in the pyloric mucosa of the rat stomach, unlike other bile acids such as taurocholic acid sodium salt and glycocholic acid sodium salt. []

Q2: Beyond the stomach, are there other organs where taurolithocholic acid sodium salt might play a role in disease?

A: While the provided research focuses on the stomach, one study found that levels of taurolithocholic acid sodium salt were elevated in the serum of rats with unilateral ureteral obstruction (UUO), a model of chronic kidney disease. [] Furthermore, treatment with a traditional Chinese medicine formulation, FuZhengHuaYuJiangZhuTongLuoFang (FZHY), reduced serum levels of taurolithocholic acid sodium salt in these rats. [] This suggests a potential link between taurolithocholic acid sodium salt and kidney disease, although further research is needed to understand the specific mechanisms involved.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-Nitrophenoxy)ethyl]morpholine](/img/structure/B27225.png)